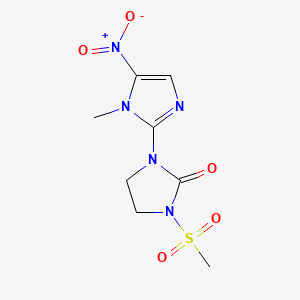
Satranidazole
Vue d'ensemble
Description
Le Satranidazole est un nouveau composé nitroimidazolé, désigné chimiquement comme 1-méthylsulfonyl-3-(1-méthyl-5-nitro-2-imidazolyl)-2-imidazolidinone. Il est principalement utilisé comme agent anti-amibien, efficace contre les abcès du foie, la giardiase et la trichomonase . Ce composé est connu pour son efficacité supérieure et sa meilleure tolérance par rapport à d'autres médicaments similaires, tels que le métronidazole .
Applications De Recherche Scientifique
Satranidazole has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Satranidazole is a novel nitroimidazole that primarily targets DNA . It is used to treat infections caused by bacteria and parasites .
Mode of Action
This compound interacts with its target, DNA, by causing extensive damage characterized by helix destabilization and strand breakage . This damage is achieved through the reduction of the nitro group in the imidazole ring of the compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication process. By causing physical damage to DNA, it disrupts the normal replication process, thereby inhibiting the growth and proliferation of bacteria and parasites .
Pharmacokinetics
It is known that the drug’s relatively high redox potential may make it more resistant to inactivation by oxygen . This suggests that this compound may have good bioavailability and a long half-life in the body, allowing it to exert its effects over a prolonged period.
Result of Action
The result of this compound’s action is the effective killing of bacteria and parasites that cause infections. By damaging their DNA, this compound prevents these organisms from replicating and growing, thereby helping to clear the infection .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of oxygen can affect the drug’s redox potential and thus its resistance to inactivation . Additionally, the drug’s effectiveness can be influenced by factors such as the pH of the environment, the presence of other substances that can interact with the drug, and the specific characteristics of the bacteria or parasites being targeted.
Analyse Biochimique
Biochemical Properties
Satranidazole interacts with various biomolecules in its mechanism of action. It is known to cause extensive DNA damage characterized by helix destabilization and strand breakage . This interaction with DNA is a key aspect of its biochemical activity.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to cause side effects that include headache, metallic taste, dryness in the mouth, stomach upset, and nausea . These effects are usually mild and subside with time. If these symptoms persist for a long time, it is recommended to consult a doctor .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to damage DNA. During reduction, this compound has been examined for its ability to damage DNA . Physical damage to DNA was measured by viscometry, thermal denaturation, and renaturation, and hydroxyapatite chromatography .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to control the release of the drug over a 12-hour period . The release of this compound was found to be dependent upon the composition of the nanoparticles, the ratio of the components, and possible particle size, as well as bioadhesive ability .
Dosage Effects in Animal Models
In animal models of anaerobic infection, this compound has been tested for its activity against reference strains and clinical isolates . The drug was found to be more active towards anaerobes than many 5-nitroimidazoles because its relatively high redox potential may make it more resistant to inactivation by oxygen .
Metabolic Pathways
It is known that this compound changes the way the body senses pain .
Transport and Distribution
It is known that this compound is a systemically acting drug .
Subcellular Localization
It is known that this compound is a systemically acting drug .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le satranidazole est synthétisé par un procédé en plusieurs étapes impliquant la nitration de dérivés de l'imidazole. Les étapes clés comprennent:
Nitration : Le cycle imidazole est nitré en utilisant un mélange d'acide nitrique et d'acide sulfurique.
Substitution : Le groupe nitro est ensuite substitué par un groupe méthylsulfonyle en position 2 du cycle imidazole.
Cyclisation : La dernière étape implique la cyclisation de l'imidazole substitué pour former le cycle imidazolidinone.
Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique l'utilisation de polysaccharides naturels comme matériaux d'enrobage pour le ciblage du côlon. Cette méthode est rentable et non toxique, assurant une grande compatibilité et des profils optimaux de dissolution du médicament .
Analyse Des Réactions Chimiques
Types de réactions : Le satranidazole subit diverses réactions chimiques, notamment:
Réduction : Le groupe nitro est réduit en un groupe amino dans des conditions anaérobies.
Oxydation : Le composé peut être oxydé pour former divers métabolites.
Substitution : Le groupe méthylsulfonyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Réduction : Les réactifs courants comprennent le dihydrogène gazeux et le palladium sur charbon comme catalyseur.
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les dérivés aminés, les métabolites oxydés et les dérivés imidazoles substitués .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la chimie du nitroimidazole et ses dérivés.
Biologie : Le composé est étudié pour ses effets sur l'ADN et son potentiel à causer des dommages à l'ADN.
Industrie : Il est utilisé dans l'industrie pharmaceutique pour le développement de médicaments anti-amibiens.
5. Mécanisme d'action
Le this compound exerce ses effets en endommageant l'ADN. Le groupe nitro du composé est réduit, ce qui conduit à la formation d'intermédiaires réactifs qui causent des dommages importants à l'ADN, y compris la déstabilisation de l'hélice et la rupture des brins . Ce mécanisme le rend particulièrement efficace contre les bactéries anaérobies et les protozoaires .
Composés similaires :
- Métronidazole
- Tinidazole
- Ornidazole
Comparaison : Le this compound est unique en raison de son potentiel redox plus élevé, ce qui le rend plus résistant à l'inactivation par l'oxygène par rapport aux autres nitroimidazoles . Il présente également une concentration plasmatique plus élevée et une meilleure tolérance, avec moins d'effets secondaires . Cela en fait un choix supérieur pour le traitement des infections protozoaires.
Comparaison Avec Des Composés Similaires
- Metronidazole
- Tinidazole
- Ornidazole
Comparison: Satranidazole is unique due to its higher redox potential, which makes it more resistant to inactivation by oxygen compared to other nitroimidazoles . It also exhibits a higher plasma concentration and better tolerance, with fewer side effects . This makes it a superior choice for treating protozoal infections.
Propriétés
IUPAC Name |
1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O5S/c1-10-6(13(15)16)5-9-7(10)11-3-4-12(8(11)14)19(2,17)18/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSHYEAUAUHIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N2CCN(C2=O)S(=O)(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204840 | |
| Record name | Satranidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56302-13-7 | |
| Record name | Satranidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56302-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Satranidazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056302137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Satranidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Imidazolidinone, 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SATRANIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N7G8A6439 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3aR,4S,6Z,10E,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1681407.png)







